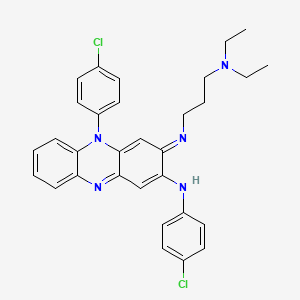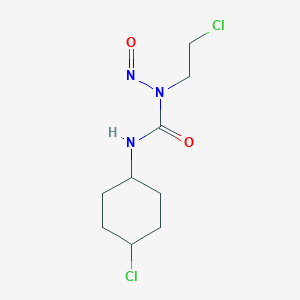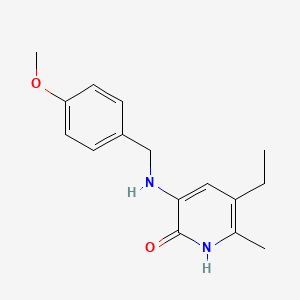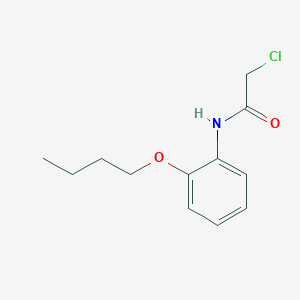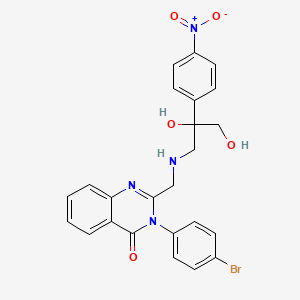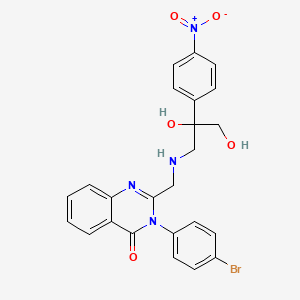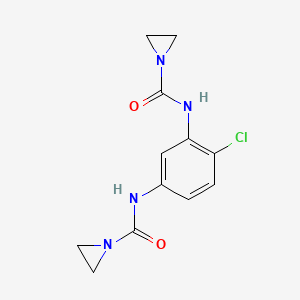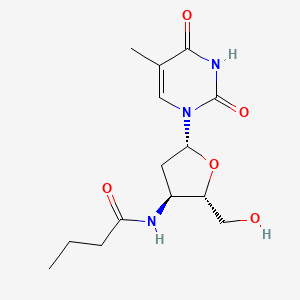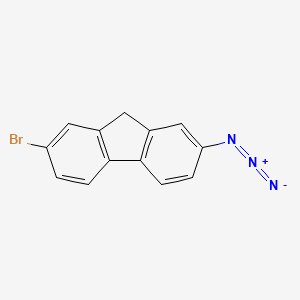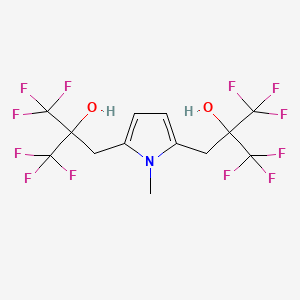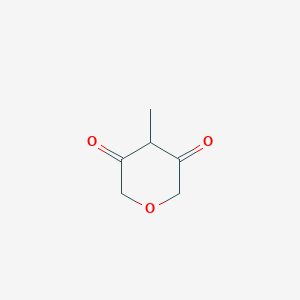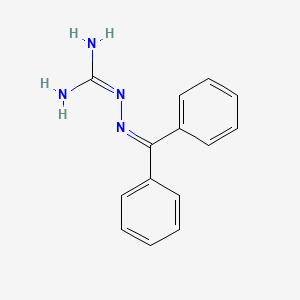
2-(Diphenylmethylene)hydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C14H14N4 It is known for its unique structure, which includes a diphenylmethylene group attached to a hydrazinecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide typically involves the reaction of benzophenone with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Diphenylmethylene)hydrazinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazine or diphenylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products based on the reactants involved.
科学研究应用
2-(Diphenylmethylene)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Industry: It may be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(Diphenylmethylene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways. For instance, it has been studied for its anticonvulsant activity, where it is believed to exert its effects through a presynaptic GABA-mediated mechanism . This involves the inhibition of GABA-T, which is validated by molecular docking studies.
相似化合物的比较
Similar Compounds
Benzophenone: A precursor in the synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide.
Hydrazinecarboximidamide: Another precursor used in the synthesis.
1,2-Diarylethylidenehydrazine carboximidamides: A class of compounds with similar structures and potential anticonvulsant activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
4353-44-0 |
|---|---|
分子式 |
C14H14N4 |
分子量 |
238.29 g/mol |
IUPAC 名称 |
2-(benzhydrylideneamino)guanidine |
InChI |
InChI=1S/C14H14N4/c15-14(16)18-17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H4,15,16,18) |
InChI 键 |
DARIECBAYUCTAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


